N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine
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Overview
Description
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a quinazoline core structure with specific substituents at the nitrogen and carbon positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the N-(4-ethylphenyl) and N,2-dimethyl groups can be achieved through nucleophilic substitution reactions. This involves reacting the quinazoline core with appropriate alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinazoline core can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkylating agents, halogenating agents, and bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
Scientific Research Applications
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Quinazolinamine, N-(4-ethylphenyl)-2-methyl-
- 7-chloro-N-(2-methylbenzyl)-4-quinazolinamine
Comparison
Compared to similar compounds, N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine may exhibit unique biological activities due to its specific substituents. The presence of the N-(4-ethylphenyl) and N,2-dimethyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
827031-19-6 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3/c1-4-14-9-11-15(12-10-14)21(3)18-16-7-5-6-8-17(16)19-13(2)20-18/h5-12H,4H2,1-3H3 |
InChI Key |
ZXKCLECYMVGCNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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